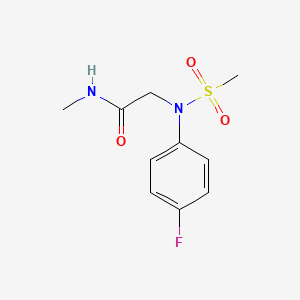
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a fluoro group, a methylsulfonyl group, and an anilino group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide typically involves the following steps:
Purification: The crude product undergoes crystallization and drying to yield the refined 4-fluoro-N-methyl-3-nitroaniline.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high product quality and stability. The process is designed to be environmentally friendly with minimal pollution .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes or receptors, while the methylsulfonyl group contributes to its stability and solubility. The compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: A simpler compound with similar fluoro and aniline groups.
4-Fluoro-N-methylaniline: Contains a fluoro group and a methylated aniline group.
4-Fluorobenzyl chloride: Features a fluoro group and a benzyl chloride moiety.
Uniqueness
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide is unique due to the presence of both the fluoro and methylsulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBJDNWNZIOAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)

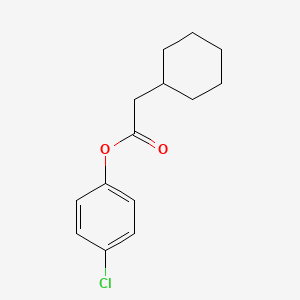
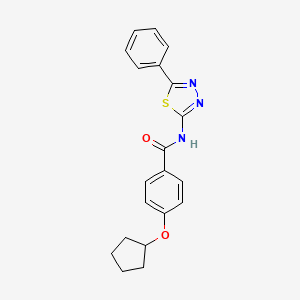
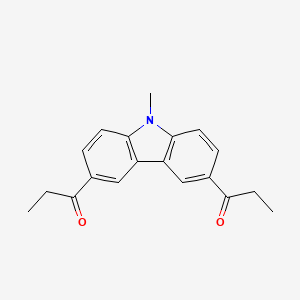
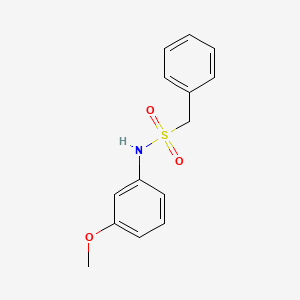
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792729.png)
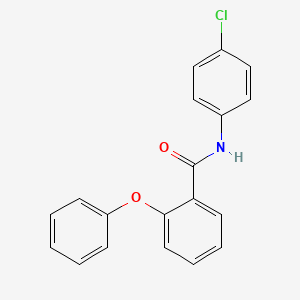
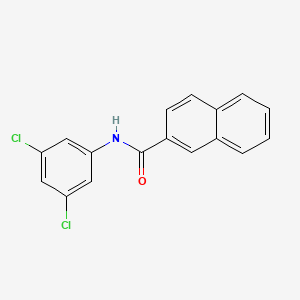
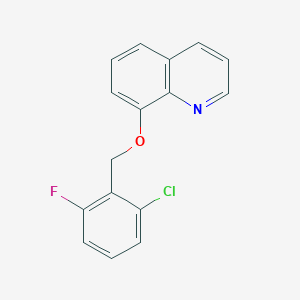
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792775.png)
![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
